molecular formula C22H18F3N3 B2852709 N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline CAS No. 307540-57-4

N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)aniline

Cat. No.: B2852709
CAS No.: 307540-57-4
M. Wt: 381.402
InChI Key: OORBRVOUCSMXJE-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are aromatic compounds that have shown a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives is generally characterized by a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . This aromatic nature allows for electrophilic substitution to occur readily on indole .


Chemical Reactions Analysis

In the case of the similar compound mentioned earlier, it was evaluated for its in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the synthesized compounds demonstrated effective activities towards these tumor cell lines .


Physical and Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . They are important heterocyclic compounds with broad-spectrum biological activities .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3/c1-14-20(18-9-2-3-10-19(18)27-14)21(15-6-5-11-26-13-15)28-17-8-4-7-16(12-17)22(23,24)25/h2-13,21,27-28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORBRVOUCSMXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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